molecular formula C7H10N2O3 B1266492 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 39124-19-1

8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B1266492
CAS No.: 39124-19-1
M. Wt: 170.17 g/mol
InChI Key: ZJAGHKBPSTXBRB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with receptor interaction protein kinase 1 (RIPK1), inhibiting its kinase activity and thereby blocking the activation of the necroptosis pathway . This interaction is crucial in the regulation of programmed cell death and inflammation. Additionally, this compound has been found to interact with other biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can prevent the activation of downstream signaling molecules, thereby modulating gene expression and cellular metabolism. This compound’s impact on cell function includes alterations in cell survival, proliferation, and inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of RIPK1 kinase activity is a key mechanism, as it prevents the phosphorylation and activation of downstream effectors involved in necroptosis . This inhibition leads to a reduction in cell death and inflammation. Additionally, this compound may influence other molecular pathways by modulating enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular processes require further investigation. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of necroptosis and reduced inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, toxic effects such as gastrointestinal disturbances and potential hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms and binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, influencing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization and subsequent functional group transformations . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring consistent quality. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the spirocyclic structure.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as an inhibitor or modulator of specific enzymes, binding to active sites and altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved may include inhibition of receptor interaction protein kinases, which play a role in necroptosis and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to the presence of the oxazolidine ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its versatility in various applications .

Properties

IUPAC Name

8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAGHKBPSTXBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959931
Record name 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39124-19-1
Record name 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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